molecular formula C7H18Cl2N2 B11802284 2-(Pyrrolidin-3-yl)propan-2-amine dihydrochloride

2-(Pyrrolidin-3-yl)propan-2-amine dihydrochloride

Cat. No.: B11802284
M. Wt: 201.13 g/mol
InChI Key: TVQPEHRBWDWNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-3-yl)propan-2-amine dihydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring attached to a propan-2-amine group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yl)propan-2-amine dihydrochloride typically involves the reaction of pyrrolidine with propan-2-amine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, with stringent quality control measures in place to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-3-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Pyrrolidin-3-yl)propan-2-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(Pyridin-3-yl)propan-2-amine
  • 2-methyl-2-(pyrrolidin-1-yl)propan-1-amine
  • 2-amino-3-(pyrrolidin-1-yl)propan-1-ol

Comparison: Compared to similar compounds, 2-(Pyrrolidin-3-yl)propan-2-amine dihydrochloride is unique due to its specific structural features and chemical properties. The presence of the pyrrolidine ring and the propan-2-amine group imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

2-pyrrolidin-3-ylpropan-2-amine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-7(2,8)6-3-4-9-5-6;;/h6,9H,3-5,8H2,1-2H3;2*1H

InChI Key

TVQPEHRBWDWNIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCNC1)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.